3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide, also known as ETP-46464, is a small molecule inhibitor that targets the enzyme phosphodiesterase 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in regulating smooth muscle relaxation. By inhibiting PDE5, ETP-46464 increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues, including the lungs, heart, and blood vessels.
Mechanism of Action
3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide is a selective inhibitor of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues. In the lungs, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide causes vasodilation of pulmonary arteries, leading to a reduction in pulmonary vascular resistance and improved pulmonary hemodynamics. In the heart, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide reduces myocardial oxygen demand and improves cardiac function by increasing coronary blood flow.
Biochemical and Physiological Effects:
3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been shown to have various biochemical and physiological effects, including vasodilation, reduction in pulmonary vascular resistance, anti-inflammatory effects, and cardioprotective effects. In addition, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been shown to improve exercise capacity and quality of life in animal models of PAH.
Advantages and Limitations for Lab Experiments
One advantage of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide is its selectivity for PDE5, which reduces the risk of off-target effects. In addition, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been shown to have a favorable safety profile in animal studies. However, one limitation of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide is its low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and scalability of the production process. Another direction is the investigation of the potential use of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide in other diseases, such as heart failure and erectile dysfunction. In addition, further studies are needed to determine the optimal dosing and administration of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide in humans, as well as its long-term safety and efficacy.
Synthesis Methods
The synthesis of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide involves several steps, including the reaction of 3-bromo-1-propene with 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, followed by the addition of sodium sulfinylmethylide and N,N-dimethylformamide. The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-proline and triethylamine to obtain the final product, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide. The yield of this synthesis method is approximately 20%.
Scientific Research Applications
3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. In preclinical studies, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has shown promising results in improving pulmonary hemodynamics, reducing pulmonary vascular resistance, and improving exercise capacity in animal models of PAH. In addition, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been shown to have anti-inflammatory effects in animal models of COPD, suggesting its potential use in treating this disease. Furthermore, 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been studied for its potential cardioprotective effects, as it has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
properties
IUPAC Name |
3-ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3S/c1-3-20(18,19)5-4-8(17)14-7-6-16(2)15-9(7)10(11,12)13/h3,6H,1,4-5H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGHFKDYCKONOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.